molecular formula C12H10O4 B10822930 4,6-Dimethoxy-1,2-naphthalenedione

4,6-Dimethoxy-1,2-naphthalenedione

Cat. No.: B10822930
M. Wt: 218.20 g/mol
InChI Key: LIYJIJAGSFEKEQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1,2-naphthalenedione is a naphthoquinone derivative characterized by methoxy (-OCH₃) substituents at the 4- and 6-positions of the naphthalene ring system. Its structure combines electron-donating methoxy groups with the electron-deficient quinone core, rendering it reactive in redox processes and suitable for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4,6-dimethoxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O4/c1-15-7-3-4-8-9(5-7)11(16-2)6-10(13)12(8)14/h3-6H,1-2H3

InChI Key

LIYJIJAGSFEKEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)C=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Naphthoquinone, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethoxy-1,2-dihydronaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as acetic acid, to facilitate the oxidation process.

Industrial Production Methods: Industrial production of 1,2-Naphthoquinone, 4,6-dimethoxy- often involves large-scale oxidation reactions using more efficient and cost-effective oxidizing agents. Catalysts may be employed to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Naphthoquinone, 4,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert it back to its dihydro form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Higher-order quinones.

    Reduction: 4,6-dimethoxy-1,2-dihydronaphthalene.

    Substitution: Various substituted naphthoquinones depending on the reagents used.

Scientific Research Applications

1,2-Naphthoquinone, 4,6-dimethoxy- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in redox biology and its effects on cellular oxidative stress.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through redox cycling, where it undergoes repeated oxidation and reduction reactions. This process generates reactive oxygen species, which can induce oxidative stress in biological systems. The molecular targets include cellular proteins and DNA, leading to various biological effects such as apoptosis or necrosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of methoxy groups significantly influences electronic and steric properties. Key comparisons include:

2,3-Dichloro-5,7-dimethoxy-1,4-naphthalenedione (CAS 65565-43-7)
  • Structure : Chlorine atoms at positions 2 and 3, methoxy groups at 5 and 5.
  • Key Differences: Chlorine’s electron-withdrawing effect enhances electrophilicity compared to the non-halogenated 4,6-dimethoxy analog.
6,6'-Dimethoxy-2,2'-binaphthalenyl (CAS 29619-45-2)
  • Structure : Binaphthyl system with methoxy groups at the 6-positions of each naphthalene unit.
  • The binaphthyl structure is often used in chiral ligands or catalysts, unlike monomeric naphthalenediones .
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 119999-69-8)
  • Structure : Partially saturated naphthalene ring with methoxy groups at 6 and 7 positions and an amine hydrochloride moiety.
  • Key Differences: Saturation reduces aromaticity, increasing flexibility and altering redox behavior. The amine hydrochloride enhances solubility in polar solvents compared to neutral quinones .

Physicochemical and Functional Properties

Solubility and Stability
  • 4,6-Dimethoxy-1,2-naphthalenedione: Likely hydrophobic due to methoxy groups; stability influenced by quinone redox sensitivity.
  • Sodium salt derivatives (e.g., 2'-Dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate hydrate): Enhanced water solubility via sulfonate and hydrate formation .
  • Hydrochloride salts (e.g., 6,7-Dimethoxy-tetrahydronaphthalen-1-amine hydrochloride) : Ionic forms improve bioavailability for pharmaceutical applications .

Structural Analogues with Partial Saturation

  • 6,7-Dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS 408312-82-3): Partial saturation reduces conjugation, altering UV-Vis absorption and redox potentials. Methyl substitution introduces steric hindrance, affecting reactivity in nucleophilic additions .

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